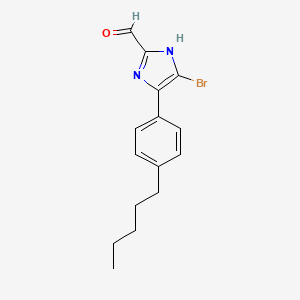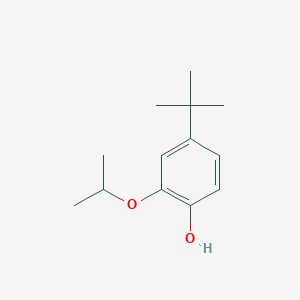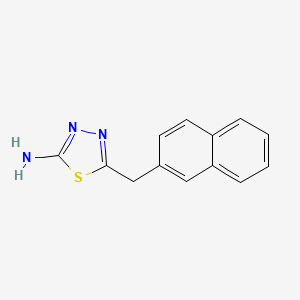
2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a naphthylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-naphthylmethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiadiazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.
Medicine: Due to its biological activity, the compound is investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation and survival, such as kinases and proteases. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
2-Amino-5-(2-naphthylmethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: Lacks the naphthylmethyl group, resulting in different chemical and biological properties.
2-Amino-5-(phenylmethyl)-1,3,4-thiadiazole: Contains a phenylmethyl group instead of a naphthylmethyl group, leading to variations in activity and reactivity.
2-Amino-5-(2-pyridylmethyl)-1,3,4-thiadiazole: Contains a pyridylmethyl group, which can impart different electronic and steric effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
1052694-86-6 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16) |
Clave InChI |
CBGLFBSYZOHYLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
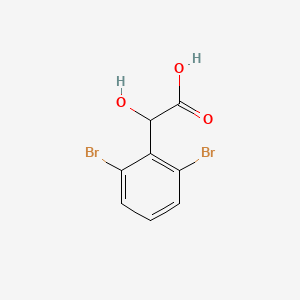
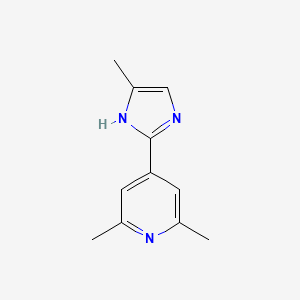
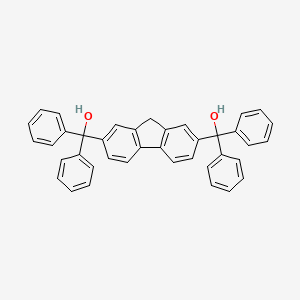
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)

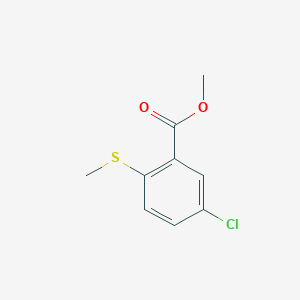
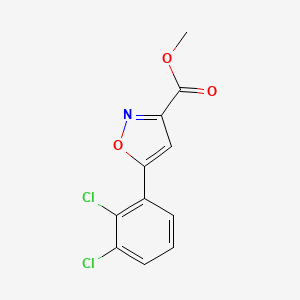
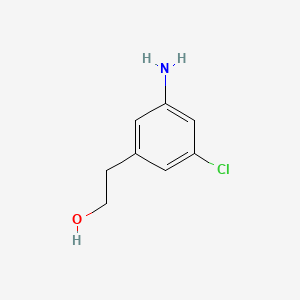
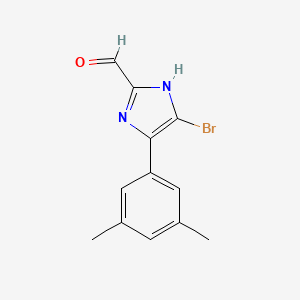
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
